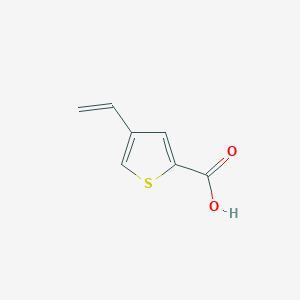
4-Ethenylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and stability. This compound is characterized by a thiophene ring substituted with an ethenyl group at the 4-position and a carboxylic acid group at the 2-position. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where aromatic ketones are converted to substituted thiophene esters, which are then hydrolyzed to yield the desired carboxylic acid derivative . Another method includes the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale oxidation reactions using suitable oxidizing agents. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-Ethenylthiophene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethenylthiophene-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, thiophene-based NSAIDs inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: A closely related compound with a carboxylic acid group at the 2-position but without the ethenyl substitution.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at the 3-position.
4,5-Diarylthiophene-2-carboxylic acid: A derivative with aryl groups at the 4 and 5 positions, exhibiting different biological activities.
Uniqueness: 4-Ethenylthiophene-2-carboxylic acid’s unique structure, with both an ethenyl and carboxylic acid group, provides distinct reactivity and applications compared to its analogs. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6O2S |
|---|---|
Molecular Weight |
154.19 g/mol |
IUPAC Name |
4-ethenylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6O2S/c1-2-5-3-6(7(8)9)10-4-5/h2-4H,1H2,(H,8,9) |
InChI Key |
LVNDVRISXRMNSH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CSC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
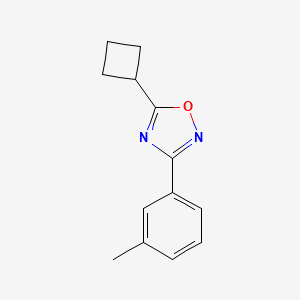
![2,3-Dichloro-4-[2-(3-chloro-4-fluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B12078560.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
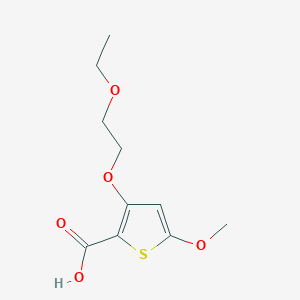
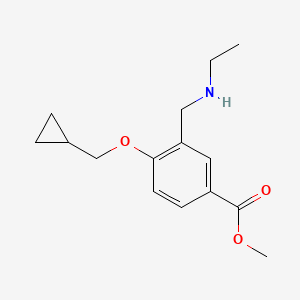
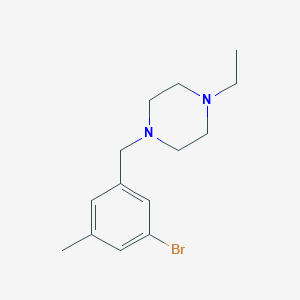


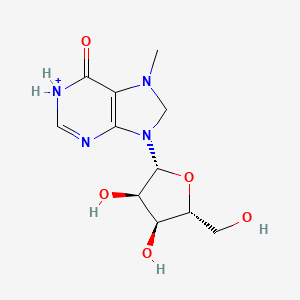
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
